molecular formula C16H20N2 B13870416 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline

2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline

Katalognummer: B13870416
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: UXNPKFCHQGDZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methylamino group, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline typically involves the reaction of 2,3-dimethylbenzylamine with formaldehyde and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline
  • 2-[[(2,5-Dimethylphenyl)methylamino]methyl]aniline
  • 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline

Uniqueness

2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the dimethyl groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H20N2

Molekulargewicht

240.34 g/mol

IUPAC-Name

2-[[(2,3-dimethylphenyl)methylamino]methyl]aniline

InChI

InChI=1S/C16H20N2/c1-12-6-5-8-14(13(12)2)10-18-11-15-7-3-4-9-16(15)17/h3-9,18H,10-11,17H2,1-2H3

InChI-Schlüssel

UXNPKFCHQGDZBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)CNCC2=CC=CC=C2N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.